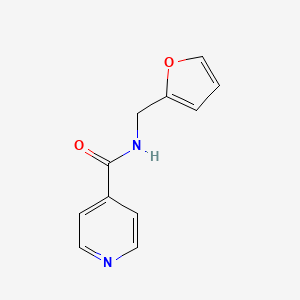
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
作用機序
The mechanism of action of N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide involves the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. Specifically, it has been shown to inhibit the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the breakdown of extracellular matrix and the production of inflammatory mediators, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory mediators in various cell types.
実験室実験の利点と制限
One of the main advantages of using N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. Additionally, it has been shown to exhibit potent anti-cancer activity in various cancer cell lines, making it a promising candidate for further study. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions that can be explored related to N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide. One potential direction is to study its potential use in combination with other anti-cancer compounds to enhance its anti-cancer activity. Additionally, further studies can be conducted to explore its potential use in the treatment of other diseases such as inflammatory bowel disease and psoriasis. Finally, studies can be conducted to optimize its chemical structure to improve its solubility and bioavailability.
合成法
The synthesis method of N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol and 6-hydroxy-4-methyl-2-oxo-2H-1,3-benzoxazine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
科学的研究の応用
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is in the field of cancer research, where it has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-5-3-4-6-15(12)23-10-17(21)19-13-7-8-16-14(9-13)20(2)18(22)11-24-16/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTKMHLNOLABBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)


![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)